

A Deep Dive into the Theoretical Structural Analysis of 3a,6a-Diphenylglycoluril

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Compound of Interest		
Compound Name:	GLYCOLURIL, 3a,6a-DIPHENYL-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structure of 3a,6a-diphenylglycoluril. By leveraging computational chemistry, researchers can gain profound insights into the molecule's conformational preferences, electronic properties, and intermolecular interactions, which are pivotal for its applications in supramolecular chemistry and drug design.

Core Concepts in Theoretical Structural Analysis

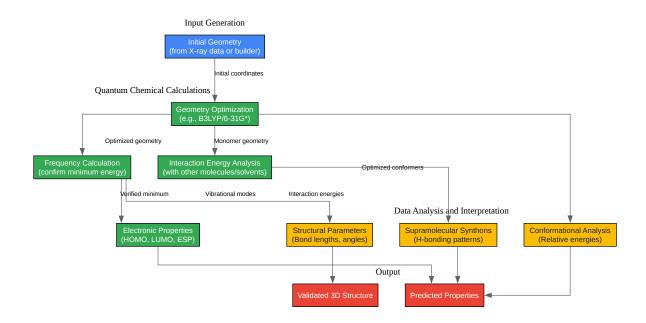
The structural and electronic properties of 3a,6a-diphenylglycoluril are primarily investigated using quantum chemical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most employed techniques for studying glycoluril and its derivatives.[1] These methods allow for the accurate calculation of molecular geometries, interaction energies, and spectroscopic properties.

A crucial aspect of the theoretical analysis of glycoluril derivatives is the study of their different possible tautomers and conformers.[1][2] For instance, the relative stability of cis, trans, and zig-zag isomers can be determined through computational calculations, providing insights into the most likely conformations in different environments.[2]

Computational Workflow for Structural Analysis



The process of theoretical calculations on 3a,6a-diphenylglycoluril follows a systematic workflow. This begins with the initial geometry optimization and proceeds through more advanced calculations to predict its properties and interactions.



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Figure 1: Computational workflow for the theoretical analysis of 3a,6a-diphenylglycoluril.

Key Experimental and Computational Protocols



The following sections detail the methodologies for theoretical calculations on 3a,6a-diphenylglycoluril, drawing from established practices for glycoluril derivatives.

Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Protocol:

- Initial Structure: The starting geometry of 3a,6a-diphenylglycoluril can be obtained from experimental X-ray diffraction data or constructed using molecular modeling software.
- Computational Method: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is frequently used for its balance of accuracy and computational cost.[2][3]
- Basis Set: A Pople-style basis set, such as 6-31G* or a larger one like 6-311++G(d,p) for higher accuracy, is typically employed.[1][2][3]
- Software: Calculations are performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
- Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Analysis

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational frequencies.

Protocol:

- Input: The optimized geometry from the previous step is used.
- Calculation: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*) as the geometry optimization.
- Analysis: The absence of imaginary frequencies indicates that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be



compared with experimental IR and Raman spectra.

Interaction Energy Calculations

Objective: To quantify the strength of non-covalent interactions, such as hydrogen bonding, which are crucial for the supramolecular assembly of glycolurils.[4][5]

Protocol:

- System Setup: A dimer or a larger cluster of 3a,6a-diphenylglycoluril molecules is constructed, often based on crystal packing information.
- Calculation: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.
- Basis Set Superposition Error (BSSE) Correction: The counterpoise correction method is
 often applied to account for the artificial stabilization that can occur due to the basis sets of
 interacting molecules overlapping.[2]

Quantitative Data Summary

The following table summarizes typical structural parameters for the glycoluril framework, derived from studies on related compounds. These values provide a benchmark for theoretical calculations on 3a,6a-diphenylglycoluril.



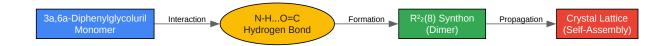
Parameter	Description	Typical Calculated Value (B3LYP/6- 31G*)	Experimental Range (X-ray)
Bond Lengths (Å)			
C=O	Carbonyl bond length	~1.22 Å[2]	1.20 - 1.23 Å
C-N (amide)	Carbon-Nitrogen bond in the urea moiety	~1.39 Å[2]	1.35 - 1.40 Å
C-C (bridgehead)	Central Carbon- Carbon bond	~1.58 Å	1.55 - 1.60 Å
Bond Angles (°)			
N-C-N	Angle within the five- membered ring	~108°	107 - 110°
C-N-C	Angle at the nitrogen atom	~112°	110 - 114°
Dihedral Angles (°)			
Phenyl Ring Orientation	Torsion angle defining the phenyl group position	Varies with conformation	Varies with packing

Supramolecular Organization

Theoretical calculations are instrumental in understanding the self-organization of 3a,6a-diphenylglycoluril in the crystalline state.[4] The primary interaction driving this assembly is the N-H···O=C hydrogen bond, which typically forms a robust R²₂(8) supramolecular synthon.[5] Computational analysis can predict the geometry and energy of these hydrogen bonds, corroborating experimental findings from X-ray diffraction.

The logical relationship for the formation of these supramolecular structures can be visualized as follows:





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Figure 2: Logical flow from monomer to crystal lattice via hydrogen bonding.

Conclusion

Theoretical calculations provide an indispensable toolkit for the detailed structural characterization of 3a,6a-diphenylglycoluril. By employing methods like DFT, researchers can accurately predict molecular geometries, analyze conformational landscapes, and quantify the intermolecular forces that govern its self-assembly. This in-depth understanding is critical for the rational design of novel materials and therapeutic agents based on the glycoluril scaffold.

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